molecular formula C12H7Br3O2 B13848760 2-Bromo-4-(2,6-dibromophenoxy)phenol

2-Bromo-4-(2,6-dibromophenoxy)phenol

Cat. No.: B13848760
M. Wt: 422.89 g/mol
InChI Key: WSJBKHRZKXYZGC-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,6-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) derived from marine sponges, notably Dysidea granulosa . Structurally, it consists of two phenolic rings connected by an ether bond, with bromine substitutions at the 2, 4, and 6 positions on the second ring and an additional bromine at the 2-position on the first ring (Figure 1). This compound is biosynthesized by marine bacteria or cyanobacterial symbionts associated with sponges .

Its primary biological activities include broad-spectrum antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and carbapenemase-producing Enterobacter cloacae. Notably, it eradicates both planktonic and biofilm-incorporated bacterial cells without disrupting biofilm structure . However, its cytotoxicity against healthy peripheral blood mononuclear cells (PBMNCs) limits therapeutic utility without structural modification .

Properties

Molecular Formula

C12H7Br3O2

Molecular Weight

422.89 g/mol

IUPAC Name

2-bromo-4-(2,6-dibromophenoxy)phenol

InChI

InChI=1S/C12H7Br3O2/c13-8-2-1-3-9(14)12(8)17-7-4-5-11(16)10(15)6-7/h1-6,16H

InChI Key

WSJBKHRZKXYZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method includes the reaction of 2,6-dibromophenol with bromine in the presence of a suitable solvent like chloroform . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,6-dibromophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and hydroxylated phenol derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

2-Bromo-4-(2,6-dibromophenoxy)phenol has several scientific research applications:

Comparison with Similar Compounds

Antimicrobial Activity

  • Breadth of Activity: this compound and its 3,4,6-tribromo analogue demonstrate rare dual efficacy against gram-positive and gram-negative bacteria, including persister and biofilm-incorporated cells . In contrast, 3,5-dibromo-2-(2,4-dibromophenoxy)phenol shows narrower specificity, primarily targeting HBV .
  • Resistance Mechanisms: Resistance to 2-bromo derivatives in MRSA is linked to downregulation of scrA and mtlA phosphotransferase genes, reducing cellular uptake . No resistance mechanisms are reported for anti-HBV PBDEs.

Anticancer Potential

  • While this compound induces apoptosis in cancer cells, its cytotoxicity to healthy cells (CC50 ~4–10 µM) is higher than 3,4,5-tribromo-2-(2',4'-dibromophenoxy)phenol (CC50 ~10 µM), suggesting structural bromination patterns influence selectivity .

Pharmacokinetic and Toxicity Profiles

  • Solubility : All PBDEs exhibit poor aqueous solubility but are soluble in organic solvents (e.g., DMSO, chloroform), limiting bioavailability without formulation .
  • Toxicity: Estrogenic OH-PBDEs like 2-bromo-4-(2,4,6-tribromophenoxy)phenol pose endocrine disruption risks at low concentrations (EC50 <0.1 µM) , whereas non-hydroxylated PBDEs show lower endocrine activity.

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